1-{Imidazo[2,1-b][1,3]thiazol-5-yl}ethan-1-one
Description
1-{Imidazo[2,1-b][1,3]thiazol-5-yl}ethan-1-one is a heterocyclic compound featuring a fused imidazo[2,1-b]thiazole core with an acetyl group at the 5-position. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to bioactive natural products and synthetic derivatives with demonstrated pharmacological activities, including anthelmintic, antibacterial, and anti-inflammatory properties . The compound is synthesized via microwave-assisted Hantzsch thiazole synthesis or through reactions involving chloroacetyl chloride and imidazo[2,1-b]thiazole precursors, achieving high yields (e.g., 91%) under optimized conditions . Its acetyl group at C-5 serves as a critical pharmacophore, influencing both potency and selectivity in biological assays, as observed in cyclooxygenase-2 (COX-2) and indoleamine 2,3-dioxygenase 1 (IDO1) inhibition studies .
Properties
IUPAC Name |
1-imidazo[2,1-b][1,3]thiazol-5-ylethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2OS/c1-5(10)6-4-8-7-9(6)2-3-11-7/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKVRANSBZGWPKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C2N1C=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{Imidazo[2,1-b][1,3]thiazol-5-yl}ethan-1-one typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. One common method is the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles under mild conditions, such as heating the reagent mixture in benzene for 2-4 hours . The structure of the starting bromo ketone can influence the outcome of the reaction, leading to different products .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be achieved using a continuous flow system. This method involves the reaction of aminothiazole with 3-bromo-2-oxopropanoic acid in the presence of a dehydrating system, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, 1-hydroxybenzotriazole, and diisopropylethylamine . This multistage system allows for the efficient production of the compound without the need for intermediate isolation.
Chemical Reactions Analysis
Types of Reactions: 1-{Imidazo[2,1-b][1,3]thiazol-5-yl}ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioethers or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiazole ring can be functionalized with different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic reagents like sodium hydride or potassium tert-butoxide can be employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thioethers or amines.
Scientific Research Applications
Antiviral Properties
Research indicates that 1-{imidazo[2,1-b][1,3]thiazol-5-yl}ethan-1-one may exhibit antiviral activity. A study highlighted its moderate effectiveness against parvovirus B19, suggesting potential for further exploration in antiviral drug development. However, additional investigations are required to elucidate its mechanism of action and efficacy against a broader spectrum of viruses.
Anticancer Research
The compound has shown promising results in anticancer studies. Derivatives of imidazo-thiazoles have been reported to inhibit cell proliferation in various cancer cell lines, including melanoma. The structural characteristics of this compound allow it to interact with specific biological targets involved in tumor growth and survival pathways.
Case Study: Inhibition of Focal Adhesion Kinase (FAK)
Recent studies have evaluated imidazo[2,1-b][1,3]thiadiazole derivatives as inhibitors of FAK phosphorylation in pancreatic cancer cells. Compounds derived from this class exhibited significant cytotoxic activity with IC50 values ranging from 0.59 to 2.81 μM . This suggests that modifications on the imidazo-thiazole core can enhance antitumor efficacy.
Synthetic Routes
Several synthetic methods have been developed for producing this compound. These methods often involve multi-step reactions that allow for the introduction of various substituents to optimize biological activity.
Mechanism of Action
The mechanism of action of 1-{Imidazo[2,1-b][1,3]thiazol-5-yl}ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, the compound can bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is particularly relevant in its potential use as an anticancer agent.
Comparison with Similar Compounds
Substituent Effects on COX-2 Inhibition
The C-5 position of the imidazo[2,1-b]thiazole ring is highly sensitive to structural modifications. For instance:
- N,N-Dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine (6a) exhibits potent COX-2 inhibition (IC₅₀ = 0.08 µM) with >300-fold selectivity over COX-1, attributed to its dimethylamine substituent at C-5 .
- Analogues with bulkier or polar groups at C-5, such as hydroxyl or chloro substituents (e.g., 1-{6-chloroimidazo[2,1-b][1,3]thiazol-5-yl}ethan-1-one ), show reduced COX-2 activity, highlighting the importance of hydrophobic interactions for binding .
Table 1: COX-2 Inhibitory Activity of Selected Imidazo[2,1-b]thiazole Derivatives
Antiviral Activity and Spatial Configuration
Derivatives bearing indolinone or coumarin moieties at C-5 demonstrate structure-dependent antiviral effects:
- 3-((6-(2-Oxo-2H-chromen-3-yl)imidazo[2,1-b]thiazol-5-yl)methylene)indolin-2-one (7-Z) weakly inhibits viral replication in UT7/EpoS1 cells, while its E-isomer (10-E) is inactive, underscoring the role of stereochemistry in bioactivity .
IDO1/TDO2 Dual Inhibition
Compounds with triazole-acetamide substituents, such as 12h-k (e.g., 12h : 4-bromophenyl, 12i : 3-hydroxypropyl), exhibit moderate IDO1 inhibition. Molecular dynamics simulations reveal that the acetyl group in 1-{Imidazo[...]ethan-1-one stabilizes interactions with the IDO1 active site, comparable to co-crystallized ligands .
Biological Activity
1-{Imidazo[2,1-b][1,3]thiazol-5-yl}ethan-1-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological evaluations, and potential applications in various fields.
Chemical Structure and Synthesis
The compound features a fused imidazole and thiazole ring system, which contributes to its unique chemical properties. The synthesis typically involves reactions between 2-aminothiazoles and α-halocarbonyl compounds. One common synthetic route is the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles under mild heating conditions .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown its effectiveness against various cancer cell lines:
- Kidney Cancer : The compound demonstrated moderate activity against kidney cancer cells, with notable suppression of cell growth .
- Prostate and Colon Cancer : Lesser effects were observed in prostate and colon cancer cell lines compared to kidney cancer .
A comparative analysis of similar compounds revealed that modifications in the substituents can enhance or reduce anticancer efficacy. For instance, the presence of electron-withdrawing groups on the thiazole ring was found to improve activity against Mycobacterium tuberculosis, highlighting the importance of structural variations in biological outcomes .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In a screening study, several derivatives showed promising activity against bacterial strains, indicating potential as an antibacterial agent. Some derivatives were particularly effective against Gram-positive bacteria, suggesting a broader application in treating infections .
Antioxidant Activity
In addition to its antimicrobial and anticancer properties, this compound has been investigated for its antioxidant capabilities. Compounds with similar structures have demonstrated significant antioxidant activity, which is crucial for mitigating oxidative stress-related diseases .
Research Findings and Case Studies
A selection of studies highlights the biological activities associated with this compound:
Q & A
Basic Research Questions
Q. What are the most efficient synthetic routes for 1-{Imidazo[2,1-b][1,3]thiazol-5-yl}ethan-1-one and its derivatives?
- Methodological Answer : One-pot multicomponent reactions under reflux conditions are widely used. For example, combining α-haloaryl ketones with hydrazine derivatives in ethanol under reflux for 8–10 hours yields imidazo-thiazole scaffolds . Ionic liquids like [Bmim]Br can enhance reaction efficiency by serving as both solvent and catalyst, reducing reaction times and improving yields (e.g., 91% yield for chloro derivatives) .
Q. How can structural characterization of imidazo-thiazole derivatives be optimized?
- Methodological Answer : Use FT-IR spectroscopy to identify functional groups (e.g., C=O at ~1700 cm⁻¹, C=N at ~1640 cm⁻¹) and ¹H/¹³C NMR to confirm regiochemistry. X-ray crystallography (e.g., PDB ID: 6KOF) resolves binding conformations in enzyme complexes, while mass spectrometry validates molecular weights .
Q. What purification techniques are recommended for imidazo-thiazole compounds?
- Methodological Answer : Recrystallization using ethanol or benzene is effective for removing unreacted intermediates. Flash column chromatography with gradients like petrol ether/EtOAc (30:60%) isolates pure products, especially for halogenated derivatives .
Advanced Research Questions
Q. How do structural modifications at the C-5 position influence enzyme inhibition selectivity?
- Methodological Answer : Substituting C-5 with amines or bulky groups (e.g., N,N-dimethyl or sulfonylphenyl) enhances selectivity for COX-2 over COX-1. For instance, compound 6a shows a COX-2 selectivity index of 313.7 due to steric and electronic effects . Conversely, electron-withdrawing groups on aryl rings improve 15-lipoxygenase inhibition (IC₅₀ < 1 µM) by modulating electron density in the active site .
Q. What strategies resolve contradictions in reported biological activities of imidazo-thiazoles?
- Methodological Answer : Cross-validate enzyme assays (e.g., 5-lipoxygenase vs. EGFR kinase inhibition) using standardized protocols. For example, 3-(imidazo[2,1-b]thiazol-5-yl)acrylic acid inhibits 5-LOX (89%) but shows weaker EGFR activity (63%), suggesting target-specific SAR . Molecular docking and MD simulations (e.g., 100 ns trajectories) clarify binding stability discrepancies .
Q. How can crystallographic data guide the design of imidazo-thiazole-based IDO1 inhibitors?
- Methodological Answer : Analyze PDB 6KOF to identify critical interactions: the thiourea group forms hydrogen bonds with IDO1’s heme pocket, while the imidazo-thiazole core engages in sulfur-aromatic interactions with Phe 226. Optimize substituents (e.g., 4-cyanophenyl) to enhance these contacts .
Q. What in silico approaches predict the metabolic stability of imidazo-thiazole derivatives?
- Methodological Answer : Use QSAR models trained on cytochrome P450 inhibition data. ADMET predictors (e.g., SwissADME) evaluate logP (optimal range: 2–3) and metabolic sites, prioritizing derivatives with methyl or halogen substituents to reduce oxidative degradation .
Notes
- Contradictions : Variability in enzyme inhibition data (e.g., COX-2 vs. 15-LOX selectivity) underscores the need for standardized assay conditions .
- Emerging Trends : Hybrid scaffolds (e.g., imidazo-thiazole-thiadiazoles) show dual antitubercular/antifungal activity, suggesting combinatorial libraries for polypharmacology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
